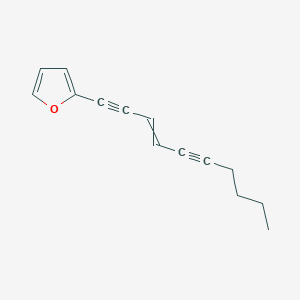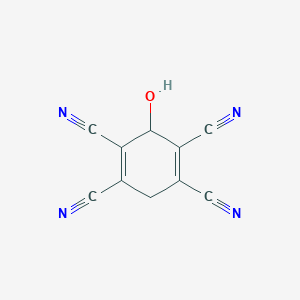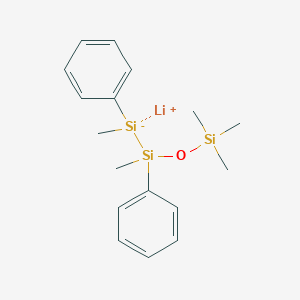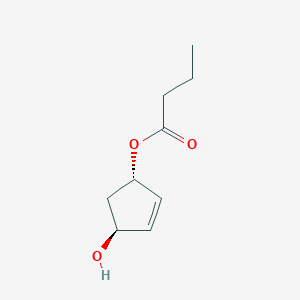![molecular formula C17H12N2O4S B14225152 2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 827038-40-4](/img/structure/B14225152.png)
2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-phenoxybenzoic acid, which is then converted to 4-phenoxybenzoyl chloride using oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at low temperatures . The resulting acyl chloride is then reacted with 2-aminothiazole under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce alcohols.
Aplicaciones Científicas De Investigación
2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The thiazole ring is known to be involved in various biological activities, which may contribute to the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Phenoxybenzoic acid: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
827038-40-4 |
|---|---|
Fórmula molecular |
C17H12N2O4S |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2-[(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C17H12N2O4S/c20-15(19-17-18-10-14(24-17)16(21)22)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H,(H,21,22)(H,18,19,20) |
Clave InChI |
SFTKMQJXDJTOSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC=C(S3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol](/img/structure/B14225100.png)

![6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225106.png)



![4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B14225124.png)




